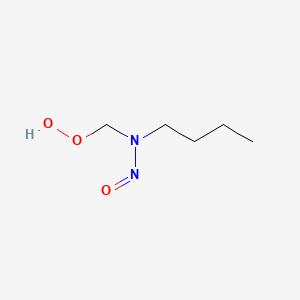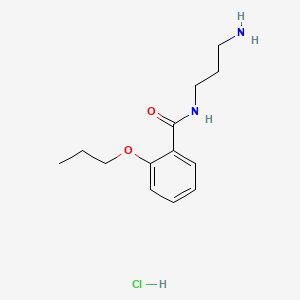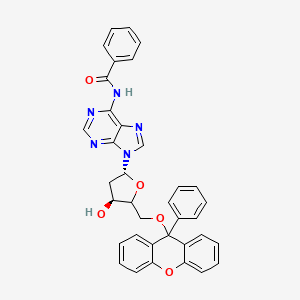![molecular formula C15H16BrNS B14446379 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-77-7](/img/structure/B14446379.png)
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound It is characterized by a pyridinium core substituted with a methyl group at the nitrogen atom and a 3-phenylprop-2-en-1-ylsulfanyl group at the 2-position The bromide ion serves as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide typically involves the following steps:
Preparation of 2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: This intermediate can be synthesized by reacting 2-chloropyridine with 3-phenylprop-2-en-1-thiol in the presence of a base such as potassium carbonate.
Quaternization: The intermediate is then quaternized by reacting it with methyl bromide in an aprotic solvent like acetonitrile under reflux conditions. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Corresponding halide or hydroxide salts.
Applications De Recherche Scientifique
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis.
Medicine: It may be explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to its antimicrobial effects. The molecular targets include membrane phospholipids and ion channel proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks the quaternary ammonium group.
2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridine: Lacks both the methyl group and the quaternary ammonium group.
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
Uniqueness
1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide is unique due to its specific combination of a quaternary ammonium group, a pyridinium core, and a 3-phenylprop-2-en-1-ylsulfanyl substituent. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications.
Propriétés
Numéro CAS |
77148-77-7 |
|---|---|
Formule moléculaire |
C15H16BrNS |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
1-methyl-2-(3-phenylprop-2-enylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H16NS.BrH/c1-16-12-6-5-11-15(16)17-13-7-10-14-8-3-2-4-9-14;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
FMUSDEGGQBQWID-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1SCC=CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


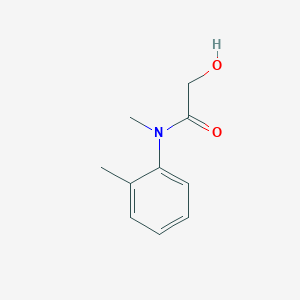
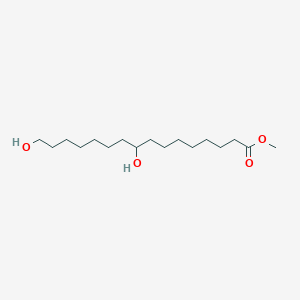

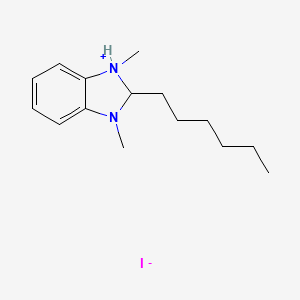
![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
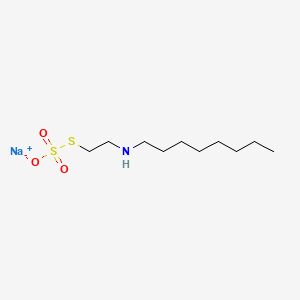
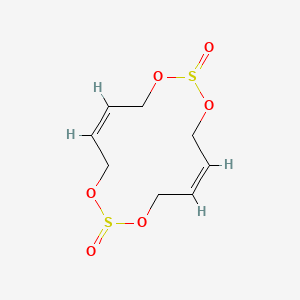
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
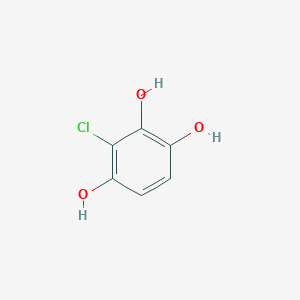
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
